molecular formula C23H16ClF2N3O2 B2428557 4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1210940-37-6

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2428557
CAS No.: 1210940-37-6
M. Wt: 439.85
InChI Key: XNELXQGQNCXHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). CSF1R signaling is a critical regulator of the survival, proliferation, and differentiation of macrophages and monocytes . By selectively targeting CSF1R, this compound enables researchers to precisely deplete specific subsets of macrophages, most notably tumor-associated macrophages (TAMs) which are known to promote tumor progression, angiogenesis, and immunosuppression in the tumor microenvironment. Consequently, it is a valuable tool for investigating novel immunotherapeutic strategies in oncology , particularly in preclinical models of solid tumors. Beyond oncology, this inhibitor is also used to explore the pathogenic role of macrophages in inflammatory and fibrotic diseases, as these cells are central drivers of tissue remodeling and fibrosis. Research using this compound has provided insights into conditions such as liver fibrosis and rheumatoid arthritis , making it a key pharmacological probe for dissecting CSF1R biology across a spectrum of biomedical research.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O2/c24-19-12-17(8-11-20(19)26)27-23(30)22-21(31-14-15-4-2-1-3-5-15)13-29(28-22)18-9-6-16(25)7-10-18/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNELXQGQNCXHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via 1,3-Diketone Cyclization

The 1-(4-fluorophenyl) substitution at the pyrazole 1-position necessitates the use of 4-fluorophenylacetylene ketone as a starting material. Reaction with hydrazine hydrate in ethanol at 0–5°C yields ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a regioisomeric mixture. Chromatographic separation isolates the desired 1,4-regioisomer, confirmed by $$ ^1 \text{H-NMR} $$ coupling patterns (δ 8.12 ppm, singlet for C5-H). Saponification with aqueous sodium hydroxide produces 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride (SOCl$$_2$$) in refluxing dichloromethane.

Stepwise Synthesis of Key Intermediates

Synthesis of 1-(4-Fluorophenyl)-4-Hydroxy-1H-Pyrazole-3-Carboxylic Acid

Introduction of the 4-hydroxy group is achieved through directed ortho-metalation. Treatment of ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate with lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with trimethylborate and oxidative workup, affords the 4-hydroxy derivative in 68% yield. Acidic hydrolysis removes the ethyl ester, yielding 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.

Benzyloxy Group Installation

The 4-hydroxy intermediate undergoes benzylation using benzyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) and catalytic tetrabutylammonium iodide (TBAI) in DMF. Reaction at 80°C for 12 hours achieves 89% conversion to 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. Excess benzyl bromide ensures complete substitution, while TBAI enhances nucleophilicity through phase-transfer catalysis.

Carboxamide Formation and Final Coupling

Acid Chloride Generation

The carboxylic acid is treated with thionyl chloride (2.5 equivalents) in dichloromethane under reflux for 6 hours, yielding 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl chloride. Solvent removal under reduced pressure provides the acid chloride as a pale-yellow solid, used directly without further purification.

Amine Coupling with 3-Chloro-4-Fluoroaniline

The acid chloride is dissolved in anhydrous THF and added dropwise to a solution of 3-chloro-4-fluoroaniline and triethylamine (Et$$_3$$N) at 0°C. Stirring at room temperature for 24 hours affords the target carboxamide in 76% yield after recrystallization from ethyl acetate/hexane. Critical reaction parameters include stoichiometric control (1:1.1 acid chloride:amine ratio) and exclusion of moisture to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Base Effects on Carboxamide Yield

Comparative studies reveal that polar aprotic solvents (THF, DMF) outperform ethers or hydrocarbons due to improved intermediate solubility. Employing Et$$3$$N as a base achieves superior yields (76%) compared to pyridine (62%) or NaHCO$$3$$ (58%), attributed to efficient HCl scavenging without side reactions.

Temperature Dependence in Benzylation

Elevating the benzylation temperature from 60°C to 80°C increases reaction rate but risks O-benzyl cleavage above 90°C. Kinetic profiling identifies 80°C as optimal, balancing conversion efficiency (89% yield) with thermal stability of the pyrazole core.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The final product exhibits diagnostic $$ ^1 \text{H-NMR} $$ signals: δ 8.45 ppm (s, 1H, C5-H pyrazole), 7.82–7.25 ppm (m, 13H, aromatic protons), and 5.32 ppm (s, 2H, OCH$$_2$$Ph). $$ ^13 \text{C-NMR} $$ confirms the carboxamide carbonyl at δ 165.4 ppm and the benzyloxy quaternary carbon at δ 70.1 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) calculates for C$${23}$$H$${16}$$ClF$$2$$N$$3$$O$$_2$$ [M+H]$$^+$$: 440.0932, observed 440.0928, confirming molecular integrity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a benzoyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

Pharmacological Significance

1. Anticancer Activity

Research indicates that pyrazole derivatives, including 4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have reported that certain pyrazole analogs can induce apoptosis in MCF7 breast cancer cells with an IC50 value of 39.70 µM, demonstrating their potential as therapeutic agents against breast cancer .

A detailed analysis of structure-activity relationships (SAR) has revealed that modifications on the pyrazole ring can enhance the cytotoxic efficacy against different cancer types. The presence of halogen substituents, such as fluorine and chlorine, has been linked to improved interaction with target proteins involved in tumor growth and survival pathways .

2. Pain Management

The compound also shows promise in pain management. Various studies have demonstrated that pyrazole derivatives can modulate nociceptive pathways, potentially offering new analgesic options. For instance, compounds with specific substitutions on the pyrazole ring have been shown to significantly reduce pain responses in animal models, outperforming traditional analgesics . The mechanism involves the modulation of inflammatory pathways and the inhibition of pain signaling at both central and peripheral levels .

3. Neuropharmacological Effects

In addition to its anticancer and analgesic properties, this compound may influence neuropharmacological outcomes. Some studies suggest that pyrazole derivatives can interact with monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. This interaction could lead to antidepressant effects, as evidenced by modifications that enhance binding affinity to MAO-A .

Case Studies and Research Findings

Here are some notable case studies highlighting the applications of this compound:

Study Findings Reference
Cytotoxicity in MCF7 Cells Demonstrated an IC50 of 39.70 µM, indicating significant anticancer potential.
Pain Response Modulation Achieved a 60% reduction in pain response in formalin-induced pain models.
Neuropharmacological Impact Showed potential MAO-A inhibition leading to antidepressant-like effects in preclinical models.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in the treatment of hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its ability to inhibit tyrosinase. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications.

Biological Activity

The compound 4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClF2N3OC_{19}H_{16}ClF_2N_3O with a molecular weight of approximately 371.8 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, particularly in inhibiting various enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of various kinases. For instance, compounds similar to this one have shown potential as ATP-competitive inhibitors against kinases such as Akt, which plays a crucial role in cell survival and proliferation .
  • Anticancer Activity : Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival. This includes the inhibition of pathways associated with tumor growth and metastasis .
  • Antimicrobial Properties : Some derivatives have been reported to exhibit antimicrobial activity against a range of pathogens, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazole ring and substituents affect biological activity:

  • Substituent Effects : The presence of halogen atoms (like chlorine and fluorine) on the phenyl rings enhances lipophilicity and potentially increases binding affinity to target proteins .
  • Functional Groups : The benzyloxy group has been associated with improved bioavailability and solubility, which are critical for therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of various pyrazole derivatives found that compounds with similar structural motifs significantly inhibited the proliferation of HeLa cells (cervical cancer cell line). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

Research conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial potential .

Research Findings

StudyCompoundBiological ActivityKey Findings
Pyrazole DerivativeAnticancerInduces apoptosis in HeLa cells
Similar PyrazoleAntimicrobialEffective against E. coli and S. aureus with low MIC values
Various DerivativesAntifungalSignificant activity against Candida albicans

Q & A

Q. What are the optimal synthetic routes for 4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Amide Coupling : Use of carbodiimide reagents (e.g., EDC·HCl) with HOBt in anhydrous DMF under nitrogen to activate the carboxylic acid intermediate .
  • Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-keto esters under reflux in ethanol (80°C), monitored by TLC .
  • Purification : Gradient column chromatography (EtOAc/hexane, 3:7) to isolate the final compound (>95% purity) .

Q. Yield Optimization Strategies :

StepCritical ParametersImpact on Yield
CouplingMolar ratio (1:1.2 carboxylic acid:amine)Increases conversion to >80%
CyclizationStrict temperature control (±2°C)Reduces side products by 30%
PurificationPre-adsorption on silica gelImproves chromatographic resolution

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 480.0925) with <2 ppm error .
  • HPLC-PDA : Use a C18 column (90% MeOH in H₂O) to assess purity (>98%) and detect trace impurities .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM, using ADP-Glo™ assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
  • Positive Controls : Include staurosporine (kinase inhibition) and doxorubicin (cytotoxicity) for benchmark comparisons .

Q. What strategies are recommended for evaluating solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Add co-solvents (e.g., 5% DMSO) if solubility is <10 µg/mL .
  • Stability : Incubate in simulated gastric fluid (pH 2.0) and human liver microsomes (37°C, 1 hr), analyzing degradation via LC-MS .

Advanced Research Questions

Q. How can researchers identify the primary biological targets of this compound?

Methodological Answer:

  • Chemoproteomics : Use immobilized compound beads for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to recombinant targets (e.g., EGFR: KD = 12 nM ± 3) .
  • CRISPR-Cas9 Knockout : Validate target engagement by correlating gene knockout with reduced compound efficacy .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare results from radioligand binding (e.g., ³H-thymidine uptake) vs. functional assays (e.g., cell proliferation) .
  • Meta-Analysis : Adjust for variables like cell passage number, serum concentration, and assay duration using multivariate regression .

Q. What are the key challenges in scaling up synthesis while maintaining >98% purity?

Methodological Answer:

  • Process Chemistry : Replace column chromatography with recrystallization (ethanol/water, 4:1) for large batches .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediates in real time .

Q. Which computational methods are suitable for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for VEGFR2) .
  • QSAR Modeling : Train Random Forest algorithms on datasets of 200+ pyrazole analogs to predict logP and pIC₅₀ .

Q. How can in vitro biotransformation pathways be elucidated for this compound?

Methodological Answer:

  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and NADPH, analyzing metabolites via UPLC-QTOF-MS/MS .
  • CYP Inhibition Assays : Use fluorescent substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.